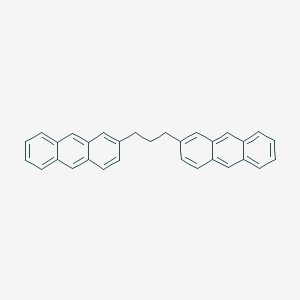
2,2'-(Propane-1,3-diyl)dianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Propane-1,3-diyl)dianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two anthracene units connected by a propane-1,3-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)dianthracene typically involves the coupling of two anthracene units through a propane-1,3-diyl linker. One common method is the Friedel-Crafts alkylation reaction, where anthracene is reacted with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)dianthracene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Propane-1,3-diyl)dianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
2,2’-(Propane-1,3-diyl)dianthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic semiconductors and materials for optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-(Propane-1,3-diyl)dianthracene involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate between DNA base pairs, potentially affecting DNA replication and transcription. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it useful in photodynamic therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
2,2’-(Ethane-1,2-diyl)dianthracene: Similar structure but with an ethane linker instead of propane.
2,2’-(Butane-1,4-diyl)dianthracene: Similar structure but with a butane linker.
Uniqueness
2,2’-(Propane-1,3-diyl)dianthracene is unique due to its specific linker length, which affects its chemical reactivity and physical properties. The propane-1,3-diyl bridge provides a balance between flexibility and rigidity, making it suitable for various applications in materials science and molecular biology.
Propriétés
Numéro CAS |
64597-23-5 |
|---|---|
Formule moléculaire |
C31H24 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-(3-anthracen-2-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-3-10-26-20-30-16-22(12-14-28(30)18-24(26)8-1)6-5-7-23-13-15-29-19-25-9-2-4-11-27(25)21-31(29)17-23/h1-4,8-21H,5-7H2 |
Clé InChI |
REBVWNAPOSFHQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)

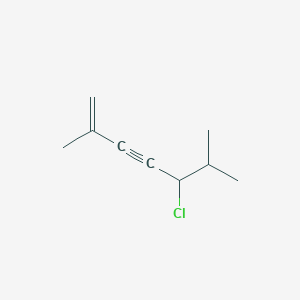
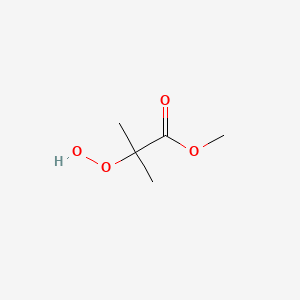
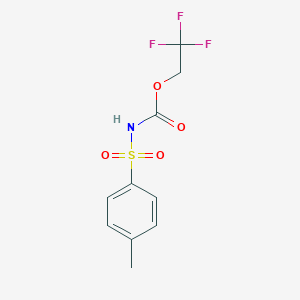
![N,N'-Bis[difluoro(phenyl)silyl]-N,N',1,1-tetramethylsilanediamine](/img/structure/B14494687.png)
![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)

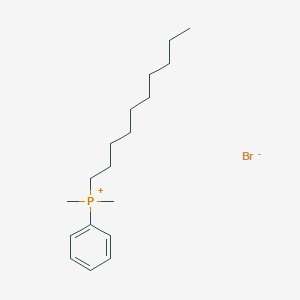
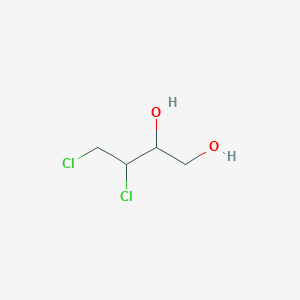

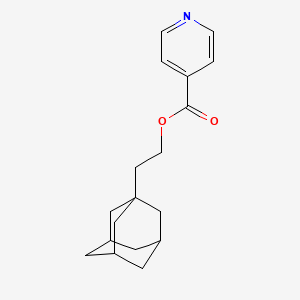
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)

